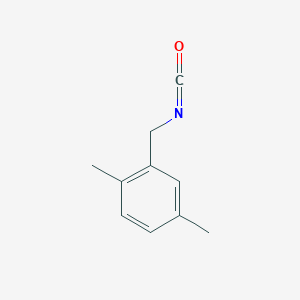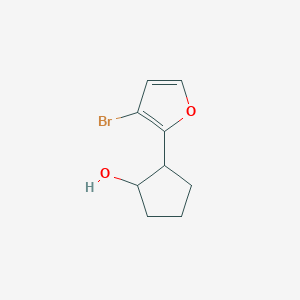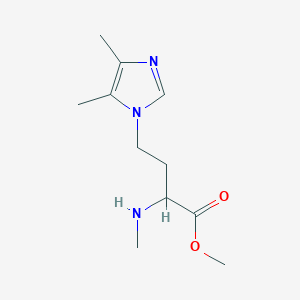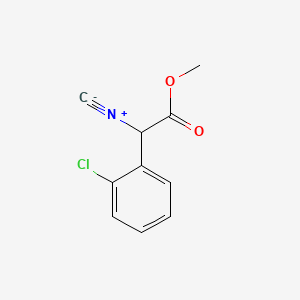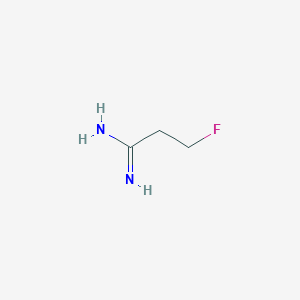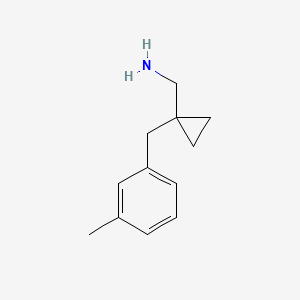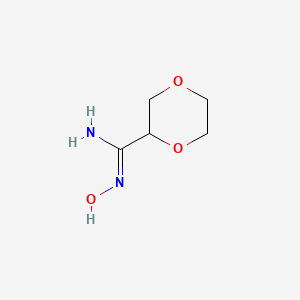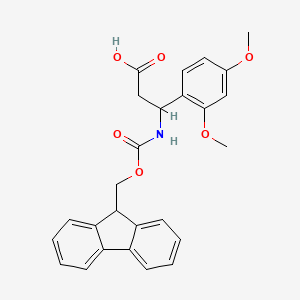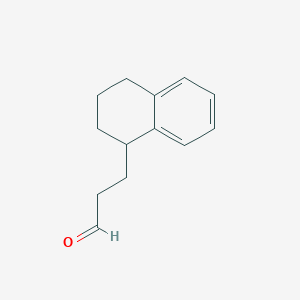
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound that belongs to the class of aldehydes It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal typically involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanal group. One common method involves the use of catalytic hydrogenation under controlled conditions to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the selective hydrogenation of naphthalene and the subsequent formation of the propanal group.
化学反应分析
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.
Reduction: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol: The reduced form of the aldehyde.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal |
InChI |
InChI=1S/C13H16O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9-10,12H,3-4,6-8H2 |
InChI 键 |
OGJDKQLFBDKVRB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


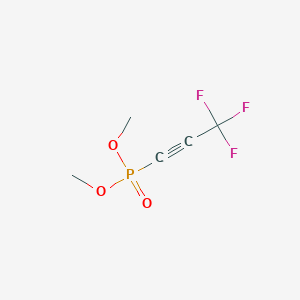
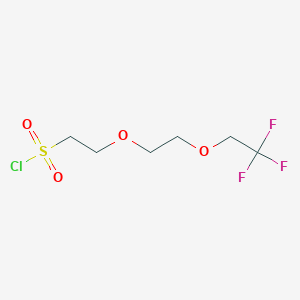
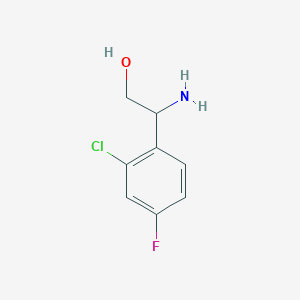
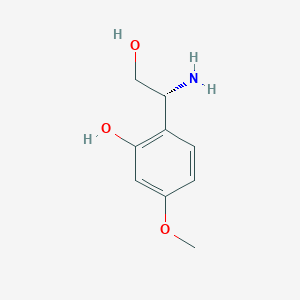
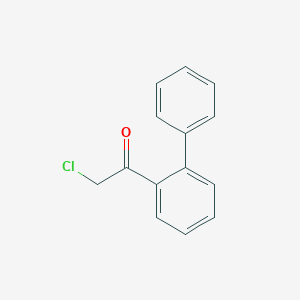
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
